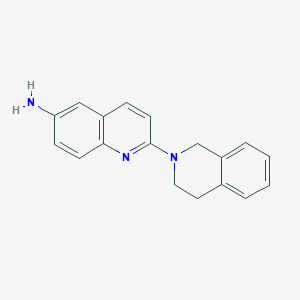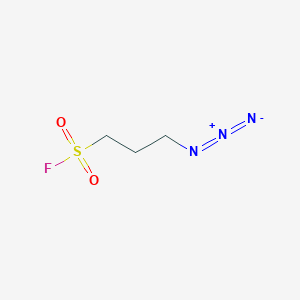
1-Propanesulfonyl fluoride, 3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonyl fluoride, 3-azido- is a chemical compound with the molecular formula C3H6FN3O2S It is characterized by the presence of both a sulfonyl fluoride group and an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanesulfonyl fluoride, 3-azido- can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-propanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired azido compound .
Industrial Production Methods: Industrial production of 1-propanesulfonyl fluoride, 3-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonyl fluoride, 3-azido- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted propanesulfonyl fluorides.
Reduction: 1-Propanesulfonyl fluoride, 3-amino-.
Cycloaddition: 1-Propanesulfonyl fluoride, 3-triazolyl-.
Scientific Research Applications
1-Propanesulfonyl fluoride, 3-azido- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propanesulfonyl fluoride, 3-azido- involves its reactivity with various molecular targets. The azido group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new chemical bonds. These reactions can modify the structure and function of target molecules, making the compound useful in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
- 1-Propanesulfonyl fluoride, 3-amino-
- 1-Propanesulfonyl fluoride, 3-triazolyl-
- 1-Propanesulfonyl chloride, 3-azido-
Uniqueness: 1-Propanesulfonyl fluoride, 3-azido- is unique due to the presence of both a sulfonyl fluoride group and an azido group. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C3H6FN3O2S |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-azidopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6FN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2 |
InChI Key |
BOGMLNYSJFMUPB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)

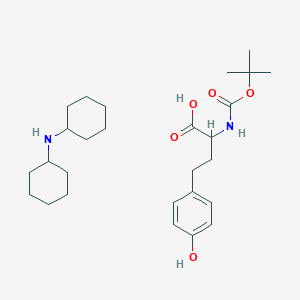
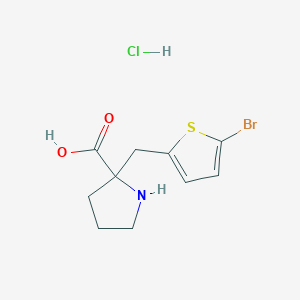
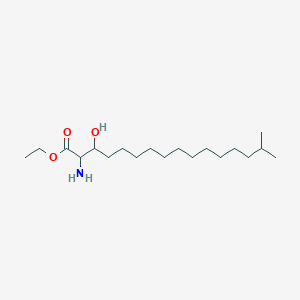
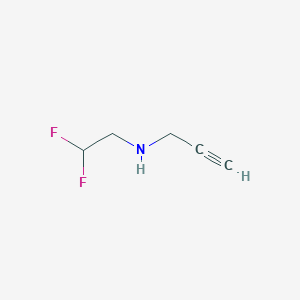
![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
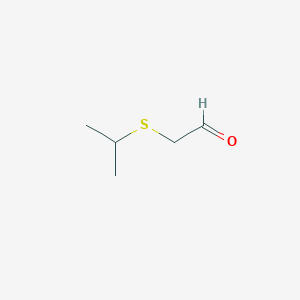
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
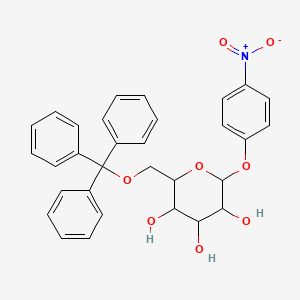
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
